Cas no 1854478-72-0 (1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide)
![1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1854478-72-0x500.png)
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide
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- MDL: MFCD31725124
- インチ: 1S/C10H12BrN3O/c11-8-1-2-9(13-3-8)6-14-4-7(5-14)10(12)15/h1-3,7H,4-6H2,(H2,12,15)
- InChIKey: PXWUFSCZNGRISJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)CN1CC(C(N)=O)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 59.2
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 186548-2.500g |
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide, 95.00 |
1854478-72-0 | 2.500g |
$2146.00 | 2023-09-07 |
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamideに関する追加情報
Introduction to 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide (CAS No. 1854478-72-0)
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1854478-72-0, represents a novel scaffold with potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a brominated pyridine moiety and an azetidine ring, make it a promising candidate for further exploration in synthetic chemistry and biological assays.
The molecular structure of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide consists of a brominated pyridine ring linked to a methyl group, which is further connected to an azetidine ring substituted with a carboxamide group. This unique arrangement of functional groups provides a rich framework for chemical modifications and biological interactions. The bromine atom on the pyridine ring serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored properties. Such structural flexibility is highly valued in medicinal chemistry, where precise control over molecular interactions is crucial for optimizing pharmacological activity.
In recent years, there has been growing interest in exploring heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, azetidine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of a pyridine moiety into the azetidine framework enhances the compound's potential by introducing additional interaction points with biological targets. This combination has been particularly intriguing in the context of developing small-molecule inhibitors targeting protein-protein interactions and enzyme inhibition.
One of the most compelling aspects of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide is its potential as a building block for more complex drug candidates. The presence of both electrophilic and nucleophilic sites within its structure allows for diverse synthetic pathways, enabling chemists to modify it in multiple ways. For instance, the bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of new functional groups such as amines, alcohols, or thiols. Additionally, the carboxamide group can be further functionalized through amidation or estification reactions, expanding the chemical space available for exploration.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design, where computational methods are used to predict how a molecule will interact with its biological target. 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide, with its well-defined three-dimensional structure, serves as an excellent candidate for such studies. High-throughput virtual screening (HTVS) and molecular docking simulations have been employed to identify potential binding pockets on target proteins. These computational approaches have helped researchers prioritize compounds for experimental validation, significantly reducing the time and cost associated with drug discovery.
Recent advances in biocatalysis and green chemistry have also influenced the synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide. Traditional synthetic routes often involve harsh conditions and generate significant waste, but newer methodologies aim to address these issues by employing milder conditions and renewable resources. For example, enzymatic catalysis has been explored as a means to introduce specific functional groups with high selectivity and efficiency. Such sustainable approaches align with the broader goals of reducing environmental impact while maintaining or improving synthetic yields.
The biological activity of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide has been evaluated in several preclinical studies aimed at understanding its potential therapeutic applications. Initial findings suggest that this compound exhibits inhibitory effects against certain kinases and transcription factors implicated in cancer progression. The pyridine moiety appears to play a critical role in mediating these interactions by forming hydrogen bonds or hydrophobic interactions with key residues on the target proteins. Further research is ongoing to elucidate the precise mechanisms of action and identify optimal dosing regimens.
In addition to its anti-cancer potential, 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide has shown promise in other therapeutic areas as well. Studies have indicated that it may have anti-inflammatory properties by modulating signaling pathways associated with immune responses. The ability to influence these pathways could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Moreover, its structural similarity to known bioactive compounds suggests that it may exhibit additional pharmacological effects yet to be fully explored.
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide involves several key steps that highlight its complexity and synthetic challenge. The process typically begins with the preparation of intermediate compounds such as 5-bromo-pyridine derivatives and azetidine precursors. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions or other transition-metal-mediated transformations to form the desired product. Each step requires careful optimization to ensure high yields and purity, which are essential for subsequent biological testing.
Quality control measures are paramount when working with compounds like 1-(5-Bromopyridin=2-ylmethyl)azetidine=3-carboxamide, given their sensitivity to environmental factors such as moisture or oxygen exposure. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and assess purity levels before proceeding to biological assays. These rigorous analytical methods ensure that researchers are working with compounds that meet the necessary standards for further investigation.
The future prospects for 1-(5-Bromopyridin=2-ylmethyl)azetidine=3-carboxamide are bright, driven by ongoing research efforts aimed at expanding its therapeutic applications and improving synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield new derivatives with enhanced efficacy and reduced side effects. Additionally, advances in computational biology may provide deeper insights into how this compound interacts with biological targets at the molecular level.
In conclusion,(1-(5-bromo-pyridin=2-ylmethyl)-azetidin=3-one) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications.Combiningthe expertiseof chemists,biochemists,and computational scientists will be essentialto unlockits full potential.Inthe comingyears,(1854478=72=0)is expectedto playan increasingly important role in drug discoveryand development initiatives worldwide.
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